![molecular formula C13H8BrN3OS B14643788 5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione CAS No. 53105-77-4](/img/structure/B14643788.png)
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that features a furan ring, a triazine ring, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of acyclic precursors under mild conditions. One common method involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the furan ring. This intermediate is then reacted with thiosemicarbazide and a suitable catalyst to form the triazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride
- [5-(4-Bromophenyl)furan-2-yl]methanol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is unique due to its combination of a furan ring, a triazine ring, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Número CAS |
53105-77-4 |
|---|---|
Fórmula molecular |
C13H8BrN3OS |
Peso molecular |
334.19 g/mol |
Nombre IUPAC |
5-[5-(4-bromophenyl)furan-2-yl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10-7-15-17-13(19)16-10/h1-7H,(H,16,17,19) |
Clave InChI |
LAABWNFDIVHABE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=S)NN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


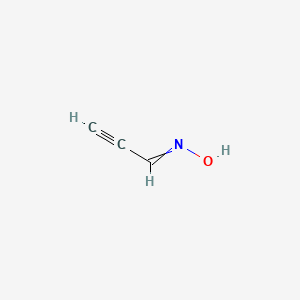
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
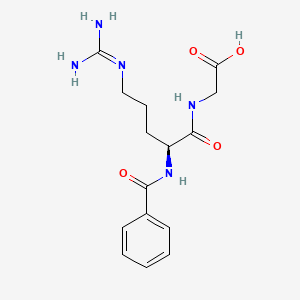
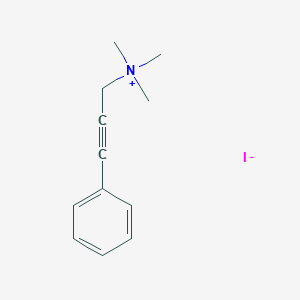
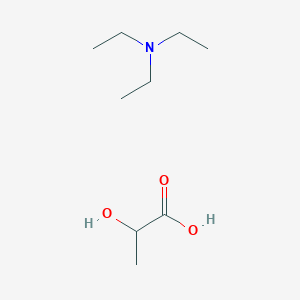
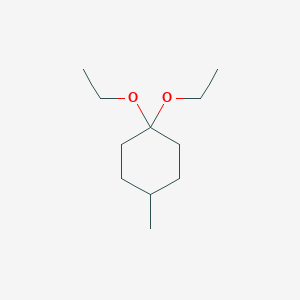
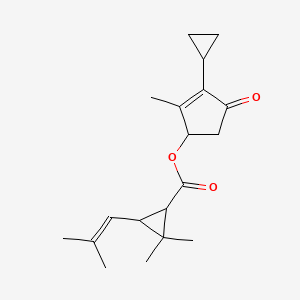
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
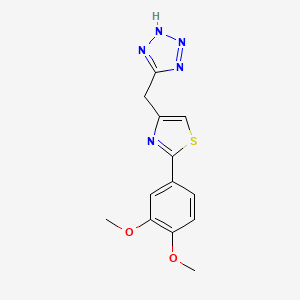

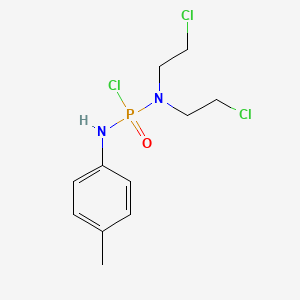
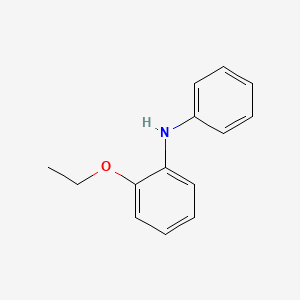
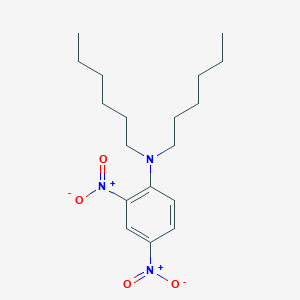
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
